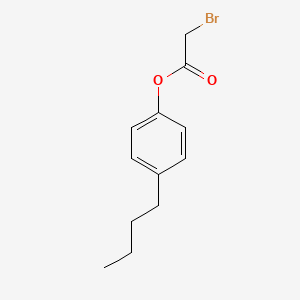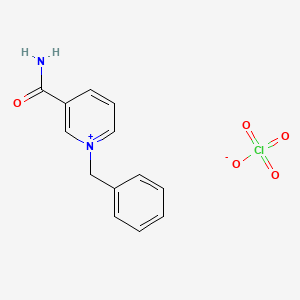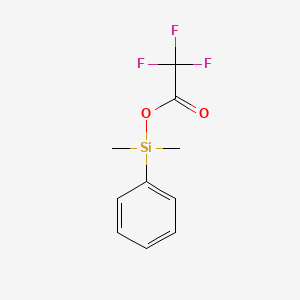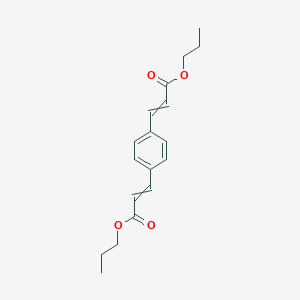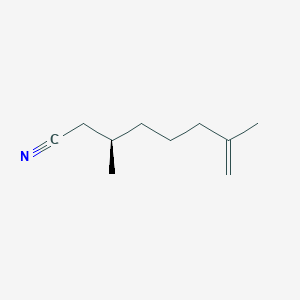
(3R)-3,7-Dimethyloct-7-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,7-Dimethyloct-7-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyloct-7-enenitrile typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable alkene with a nitrile source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability, employing readily available raw materials and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,7-Dimethyloct-7-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted nitriles or amides.
Aplicaciones Científicas De Investigación
(3R)-3,7-Dimethyloct-7-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-3,7-Dimethyloct-7-enenitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The double bond may also participate in reactions that alter the compound’s structure and activity. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3,7-Dimethyloct-7-ene: Lacks the nitrile group, resulting in different reactivity and applications.
(3R)-3,7-Dimethyloct-7-ynenitrile: Contains a triple bond instead of a double bond, leading to distinct chemical properties.
Uniqueness
(3R)-3,7-Dimethyloct-7-enenitrile is unique due to the presence of both a nitrile group and a double bond, which confer specific reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Propiedades
Número CAS |
65562-68-7 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
(3R)-3,7-dimethyloct-7-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-7H2,2-3H3/t10-/m1/s1 |
Clave InChI |
IZEVAEFFCNNIFP-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CCCC(=C)C)CC#N |
SMILES canónico |
CC(CCCC(=C)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


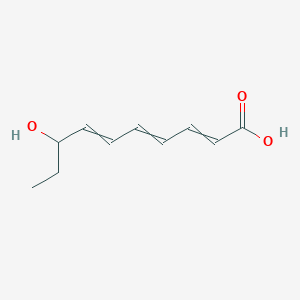
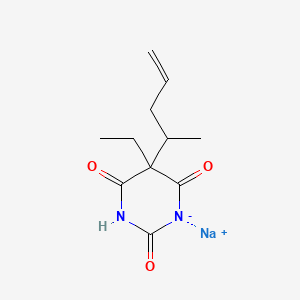
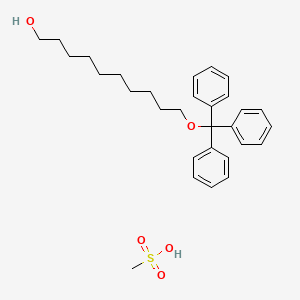

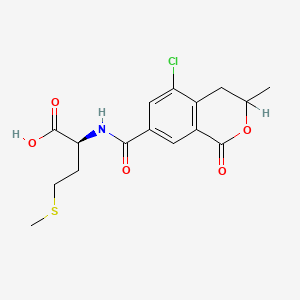
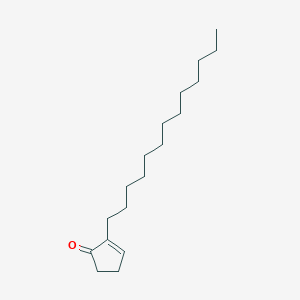
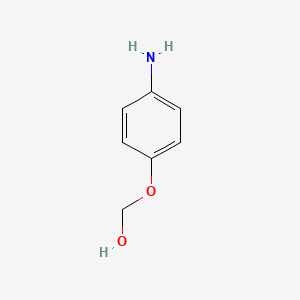
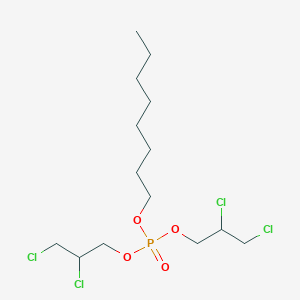
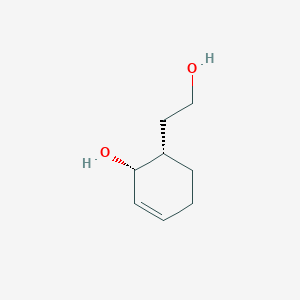
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
